molecular formula C7H5ClN2O B179376 2-Chloro-6-methoxypyridine-3-carbonitrile CAS No. 121643-47-8

2-Chloro-6-methoxypyridine-3-carbonitrile

Cat. No.: B179376
CAS No.: 121643-47-8
M. Wt: 168.58 g/mol
InChI Key: CGBVKUXNDZFPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxypyridine-3-carbonitrile: is an organic compound with the molecular formula C7H5ClN2O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Mechanism of Action

The mechanism of action for 2-Chloro-6-methoxypyridine-3-carbonitrile is not specified in the search results. As a pharmaceutical raw material, its mechanism of action would depend on the specific drug it is used to produce .

Safety and Hazards

2-Chloro-6-methoxypyridine-3-carbonitrile is classified as an irritant, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound . For more detailed information, a more targeted literature search may be necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with a cyanating agent. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 2-amino-6-methoxypyridine-3-carbonitrile or 2-thio-6-methoxypyridine-3-carbonitrile.

    Oxidation Reactions: Products include 2-chloro-6-methoxypyridine-3-carboxaldehyde or 2-chloro-6-methoxypyridine-3-carboxylic acid.

    Reduction Reactions: Products include 2-chloro-6-methoxypyridine-3-amine.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-methoxypyridine-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBVKUXNDZFPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559592
Record name 2-Chloro-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121643-47-8
Record name 2-Chloro-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.